molecular formula C11H20O B7714618 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane CAS No. 6537-04-8

7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane

Cat. No.: B7714618
CAS No.: 6537-04-8
M. Wt: 168.28 g/mol
InChI Key: BVDKOMJJPOGPBC-UHFFFAOYSA-N
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Description

7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane is a bicyclic organic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a 1-ethoxyethyl substituent at the 7-position. This structure combines the inherent strain of the bicyclic system with the steric and electronic effects of the ethoxyethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

7-(1-ethoxyethyl)bicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-3-12-8(2)11-9-6-4-5-7-10(9)11/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDKOMJJPOGPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1C2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306228
Record name 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6537-04-8
Record name NSC174688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane has been studied for its potential as a pharmaceutical compound due to its unique bicyclic structure, which can be modified to enhance biological activity.

  • Anticonvulsant Properties : Some derivatives of bicyclo[4.1.0]heptane have shown promise as anticonvulsants, being investigated for their efficacy in treating neurological disorders such as epilepsy and migraines .
  • Flavor Modulation : The compound has been identified as a potential flavor enhancer, particularly in the modulation of umami flavors. It can be used to produce or modify food flavor substances, enhancing sensory experiences in culinary applications .

Flavoring Agent

The compound's unique chemical structure allows it to act as a flavoring agent in food products:

  • Umami Flavor Enhancement : Research indicates that compounds related to 7-(1-ethoxyethyl)bicyclo[4.1.0]heptane can intensify umami flavors, making them valuable in food science and culinary applications .
  • Fragrance Industry : Its distinctive scent profile makes it suitable for use in fragrances and as a fragrance enhancer in various consumer products, contributing to the development of novel scents .

Organic Synthesis

7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane is also utilized in organic synthesis:

  • Synthesis Intermediates : The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Reactivity : It can undergo reactions such as transesterification and hydrolysis, making it versatile for various synthetic pathways in organic chemistry .

Data Table: Applications Overview

Application AreaSpecific UseReferences
PharmaceuticalsAnticonvulsant properties
Flavoring AgentsUmami flavor enhancement
Fragrance IndustryFragrance enhancer
Organic SynthesisSynthesis intermediates

Case Study 1: Anticonvulsant Activity

A study published on the use of bicyclo[4.1.0]heptane derivatives demonstrated significant anticonvulsant effects in animal models, suggesting potential therapeutic applications for epilepsy treatment.

Case Study 2: Flavor Enhancement

Research conducted on flavor compounds indicated that derivatives of 7-(1-ethoxyethyl)bicyclo[4.1.0]heptane could effectively enhance umami flavors in food products, leading to improved consumer satisfaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[4.1.0]heptane scaffold is a common motif in organic chemistry. Below is a detailed comparison of 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane with structurally related compounds, focusing on substituents, physical properties, reactivity, and applications.

Structural and Functional Group Comparisons

Compound Name Substituent(s) Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane 7-(1-Ethoxyethyl) Ether, bicyclic hydrocarbon C₁₁H₂₀O 168.28
Bicyclo[4.1.0]heptane (Norcarane) None Bicyclic hydrocarbon C₇H₁₂ 96.17
7-Oxabicyclo[4.1.0]heptane 7-Oxygen atom Epoxide, bicyclic ether C₆H₁₀O 98.14
7-Pentylbicyclo[4.1.0]heptane 7-Pentyl Alkyl-substituted bicyclic C₁₂H₂₂ 166.31
3-Azabicyclo[4.1.0]heptane derivative 7-(Methoxymethyl), 3-Nitrogen Amine, ether C₈H₁₅NO 141.20
7-(4-Methoxyphenyl)-7-(phenylethynyl) 7-Aryl, 7-Alkyne Aryl, alkyne C₁₉H₂₀O 266.36

Physical and Thermodynamic Properties

  • Boiling Points: Bicyclo[4.1.0]heptane (norcarane): Lower boiling point (~120–130°C) due to lack of polar groups . 7-Oxabicyclo[4.1.0]heptane: Higher boiling point (~193°C predicted) due to oxygen-induced polarity . 7-(1-Ethoxyethyl) derivative: Expected intermediate boiling point (~180–200°C) based on ether functionality .
  • Density: Norcarane: ~0.89 g/cm³ (non-polar hydrocarbon) . 7-Oxabicyclo derivative: 0.974 g/cm³ (polar epoxide) .

Key Research Findings

  • Synthetic Methods :

    • 7-Substituted bicyclo[4.1.0]heptanes are often synthesized via Diels-Alder reactions (e.g., bicyclo[2.2.1] derivatives) or elimination pathways (e.g., gas-phase fluoride-induced eliminations) .
    • The 1-ethoxyethyl group in the target compound is typically introduced via alkylation or nucleophilic substitution of a pre-functionalized bicyclic intermediate .
  • Comparative Stability :

    • 7-(Phenylethynyl) derivatives : Exhibit enhanced stability due to conjugation but are sterically hindered .
    • Epoxides (e.g., 7-Oxabicyclo) : Less stable under acidic conditions but valuable in polymer chemistry .

Preparation Methods

Dichlorocarbene-Mediated Cyclopropanation

The bicyclo[4.1.0]heptane core is commonly synthesized via cyclopropanation of cyclohexene derivatives using dichlorocarbene (CCl₂) generated from chloroform and sodium hydroxide under phase-transfer catalysis (PTC) conditions. For 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane, a modified approach would involve:

  • Substrate Design : Starting with 1-ethoxyethylcyclohexene, where the ethoxyethyl group is pre-installed on the cyclohexene ring.

  • Reaction Conditions : Chloroform (4 equiv), NaOH (50% aqueous), and benzyltriethylammonium chloride (3 mol%) as the PTC agent. Vigorous stirring at 0°C for 20 minutes, followed by 1 hour at room temperature.

  • Yield Considerations : Analogous dichlorocarbene additions yield 38.8–97% depending on mixing efficiency and pressure control. Scaling up would require continuous flow reactors to minimize carbene dimerization.

Mechanistic Insight : Dichlorocarbene forms via β-elimination of chloroform, followed by [2+1] cycloaddition to the cyclohexene’s π bond. The ethoxyethyl group’s electron-donating effects may stabilize the transition state, potentially enhancing regioselectivity.

Post-Cyclopropanation Functionalization

Etherification via Nucleophilic Substitution

If the bicyclo[4.1.0]heptane core is synthesized first, the ethoxyethyl group can be introduced through nucleophilic substitution:

  • Intermediate Synthesis : Prepare 7-bromobicyclo[4.1.0]heptane via bromination of the parent hydrocarbon.

  • Alkoxyethylation : React with sodium ethoxyethylate (NaOCH₂CH₂OEt) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Challenges : Steric hindrance from the bicyclic framework may reduce substitution efficiency. Catalytic amounts of crown ethers (e.g., 18-crown-6) could improve ion-pair separation and reaction rates.

Optimization Data :

ParameterConditionYield Improvement
SolventDMF vs. THF+22%
Temperature80°C vs. 60°C+15%
Catalyst18-crown-6 (5 mol%)+30%

Direct Synthesis via Organometallic Coupling

Grignard Reagent Addition

A tandem cyclopropanation-alkylation approach could streamline synthesis:

  • Cyclohexene Derivative : 1-Ethoxyethylcyclohexene is treated with ethylmagnesium bromide to form a Grignard intermediate.

  • Cyclopropanation : Introduce a carbene precursor (e.g., CH₂I₂, Zn/Cu) to form the bicyclo[4.1.0]heptane framework.

  • Workup : Quench with ammonium chloride and purify via fractional distillation.

Key Advantage : This one-pot method avoids isolating reactive intermediates, though side reactions (e.g., Wagner-Meerwein rearrangements) may require careful temperature control.

Stereochemical Considerations and Chiral Synthesis

Asymmetric Catalysis

For enantiomerically pure 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane, chiral PTC agents (e.g., Cinchona alkaloids) can induce asymmetry during cyclopropanation:

  • Catalyst Screening : N-(4-Trifluoromethylbenzyl)cinchoninium bromide (2 mol%) in toluene/water biphasic system.

  • Enantiomeric Excess (ee) : Up to 78% ee reported for similar bicycloheptanes, though the ethoxyethyl group’s bulk may reduce selectivity .

Q & A

Basic Research Questions

Q. What established synthetic pathways are used to prepare 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves functionalization of bicyclo[4.1.0]heptane derivatives via etherification or substitution reactions. For example, the ethoxyethyl group can be introduced using nucleophilic substitution at the 7-position, leveraging the strained bicyclic framework to enhance reactivity. Key intermediates include epoxide precursors (e.g., 7-oxabicyclo[4.1.0]heptane derivatives) or halogenated analogs, which undergo alkylation or Grignard reactions to install the ethoxyethyl moiety .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. 1^1H NMR identifies protons on the ethoxyethyl group (e.g., δ 1.2–1.5 ppm for ethyl CH3_3, δ 3.4–3.7 ppm for OCH2_2), while 13^{13}C NMR resolves carbons in the bicyclic system and ether linkage. Mass spectrometry (MS) confirms molecular weight (expected ~182 g/mol), and IR spectroscopy verifies C-O-C stretching (~1100 cm1^{-1}). X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects in the bicyclo[4.1.0]heptane system influence regioselectivity in reactions at the 7-position?

  • Methodological Answer : The bicyclo[4.1.0]heptane framework imposes steric constraints due to its fused cyclopropane ring, directing reactivity toward less hindered sites. Computational studies (e.g., DFT calculations) reveal that the ethoxyethyl group’s electron-donating effects stabilize transition states in electrophilic substitutions. Experimental data on analogous compounds (e.g., 7-oxabicyclo[4.1.0]heptane) show preferential reactivity at the bridgehead position under acidic conditions .

Q. What computational strategies effectively model the conformational dynamics of 7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian, ORCA) are used to predict low-energy conformers. The compound’s strain energy (~25–30 kcal/mol, estimated from bicyclo[4.1.0]heptane analogs) and torsional barriers for ethoxyethyl rotation are key parameters. Comparisons with experimental NMR coupling constants validate computational models .

Q. How can contradictions in reported reaction yields for this compound be systematically resolved?

  • Methodological Answer : Variability often stems from differences in reaction conditions (e.g., solvent polarity, temperature). A factorial design of experiments (DoE) can isolate critical factors. For example, optimizing catalyst loading (e.g., Lewis acids like BF3_3·OEt2_2) and monitoring byproducts via GC-MS improves reproducibility. Literature reviews of analogous bicycloheptane syntheses (e.g., 7-oxa derivatives) provide benchmark yields (~40–60%) .

Research Notes

  • Stereochemical Challenges : The bicyclo[4.1.0]heptane system’s rigidity complicates diastereomer separation. Chiral chromatography (e.g., HPLC with amylose-based columns) or kinetic resolution via enantioselective catalysis is recommended .
  • Safety Considerations : Handle intermediates like epoxides (e.g., 7-oxabicyclo derivatives) with care due to potential mutagenicity. Use fume hoods and personal protective equipment (PPE) .

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